molecular formula C27H24Cl2N4O3S B460301 ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate CAS No. 445384-07-6

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B460301
CAS No.: 445384-07-6
M. Wt: 555.5g/mol
InChI Key: JUVYOTXFKKPCIA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C27H24Cl2N4O3S and its molecular weight is 555.5g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran derivatives class. Its structure features multiple functional groups, including amino and cyano groups, which significantly enhance its reactivity and biological activity. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound's unique structure can be analyzed through various spectroscopic techniques. The presence of a pyran ring fused with a tetrahydrocycloheptapyridine moiety and dichlorophenyl group contributes to its potential biological properties.

The biological activity of ethyl 6-amino-5-cyano derivatives often relates to their interaction with biological targets. The mechanisms may include:

  • Enzyme Inhibition : Compounds with cyano and amino functionalities can act as inhibitors for various enzymes.
  • Receptor Modulation : The structural components may facilitate binding to specific receptors, influencing signaling pathways.

Biological Activities

Research indicates that ethyl 6-amino-5-cyano derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
  • Cardiovascular Effects : Some derivatives have been evaluated for their impact on cardiovascular systems, particularly in modulating blood pressure and coronary resistance.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of pyran derivatives similar to ethyl 6-amino-5-cyano compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity

Research focused on the cytotoxic effects of structurally related compounds on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells, suggesting their utility in cancer therapy.

Pharmacokinetic Properties

Understanding the pharmacokinetics of ethyl 6-amino-5-cyano derivatives is crucial for evaluating their therapeutic potential. Key parameters include:

  • Absorption : Studies suggest favorable absorption characteristics in gastrointestinal models.
  • Distribution : High lipophilicity may enhance tissue distribution.
  • Metabolism : Cytochrome P450 enzymes likely play a significant role in metabolizing these compounds.
  • Excretion : Renal excretion is anticipated based on molecular weight and polarity.

Data Summary

PropertyValue/Observation
Molecular WeightApprox. 400 g/mol
SolubilitySoluble in organic solvents
Antimicrobial ActivityEffective against multiple bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
AbsorptionFavorable in gastrointestinal models

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2N4O3S/c1-2-35-27(34)24-22(14-37-26-17(12-30)10-15-6-4-3-5-7-21(15)33-26)36-25(32)18(13-31)23(24)16-8-9-19(28)20(29)11-16/h8-11,23H,2-7,14,32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVYOTXFKKPCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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